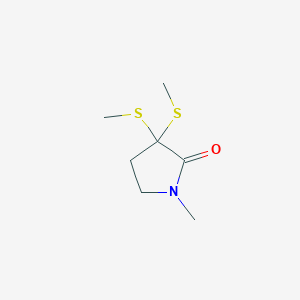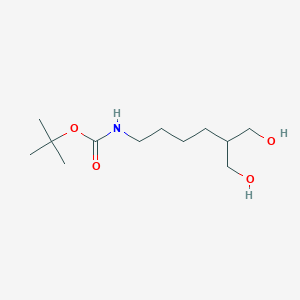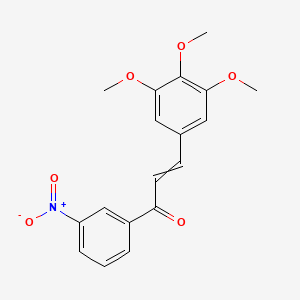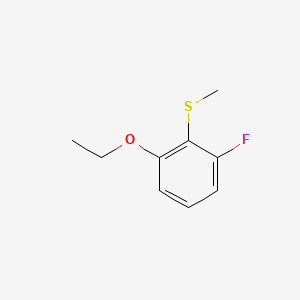![molecular formula C22H17NO2 B14012104 2-((2-Methyl-[1,1'-biphenyl]-3-YL)methyl)isoindoline-1,3-dione](/img/structure/B14012104.png)
2-((2-Methyl-[1,1'-biphenyl]-3-YL)methyl)isoindoline-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Methyl-[1,1’-biphenyl]-3-YL)methyl)isoindoline-1,3-dione typically involves the condensation of phthalic anhydride with primary amines. One efficient method involves the reaction of maleimides or maleic anhydride with substituted styrenes, forming two C–C bonds via consecutive activation of four C–H bonds . Another method includes the cobalt-catalyzed carbonylation of C(sp2)–H bonds with azodicarboxylate as the carbonyl source .
Industrial Production Methods
Industrial production of isoindoline-1,3-dione derivatives often employs green chemistry principles, such as the use of waste-free transformations and high atom economy reactions. For instance, the benzannulation of tetraynes and imidazole derivatives in toluene yields isoindoline-1,3-dione derivatives with high efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
2-((2-Methyl-[1,1’-biphenyl]-3-YL)methyl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: Coupled oxidation reactions with imidazoles and tetraynes.
Substitution: Aminomethylation reactions facilitated by the presence of an acidic proton at the 2-position of the imide nitrogen.
Common Reagents and Conditions
Common reagents used in these reactions include formaldehyde, N-arylpiperazines, and tetrahydrofuran (THF) as the solvent . Oxidation reactions often involve oxygen as the oxidizing agent .
Major Products
The major products formed from these reactions are multifunctionalized isoindoline-1,3-dione derivatives, which exhibit complex and variable structures .
Applications De Recherche Scientifique
2-((2-Methyl-[1,1’-biphenyl]-3-YL)methyl)isoindoline-1,3-dione has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 2-((2-Methyl-[1,1’-biphenyl]-3-YL)methyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, it inhibits cyclooxygenase enzymes by binding to their active sites, thereby reducing the production of inflammatory mediators . Additionally, it acts as an inhibitor of acetylcholinesterase, preventing the breakdown of acetylcholine and enhancing cholinergic neurotransmission .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phthalimide: A basic system similar to isoindoline-1,3-dione derivatives, known for its analgesic activity.
N-Substituted Isoindoline-1,3-dione Derivatives: Compounds with various substitutions on the nitrogen atom, exhibiting different biological activities.
Uniqueness
2-((2-Methyl-[1,1’-biphenyl]-3-YL)methyl)isoindoline-1,3-dione is unique due to its specific structural features, such as the presence of a biphenyl group, which enhances its biological activity and potential therapeutic applications .
Propriétés
Formule moléculaire |
C22H17NO2 |
|---|---|
Poids moléculaire |
327.4 g/mol |
Nom IUPAC |
2-[(2-methyl-3-phenylphenyl)methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C22H17NO2/c1-15-17(10-7-13-18(15)16-8-3-2-4-9-16)14-23-21(24)19-11-5-6-12-20(19)22(23)25/h2-13H,14H2,1H3 |
Clé InChI |
URCODMYMVMZPLL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC=C1C2=CC=CC=C2)CN3C(=O)C4=CC=CC=C4C3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N'-(Piperazine-1,4-diyl)bis[1-(2-methylphenyl)methanimine]](/img/structure/B14012032.png)
![4-[(2-Bromophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B14012034.png)
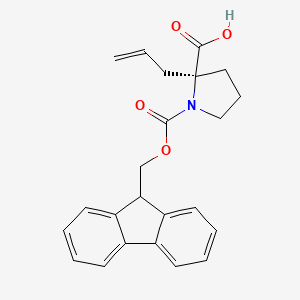
![2-(2-Amino-[1,2,4]triazolo[1,5-a]pyrazin-8-yl)phenol](/img/structure/B14012052.png)
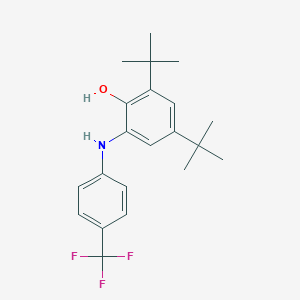
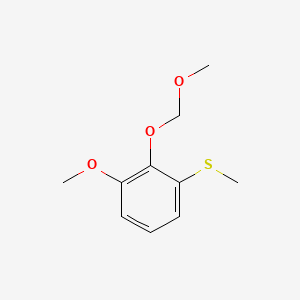
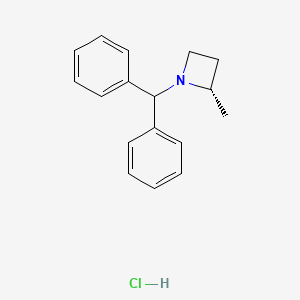
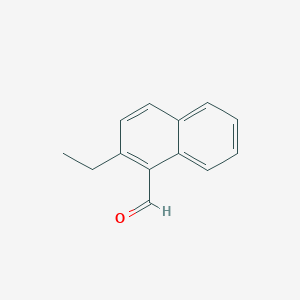
![N-[4-(3-aminoisoquinolin-4-yl)phenyl]acetamide](/img/structure/B14012092.png)
